molecular formula C21H28N2O2S B1256175 n-{4-(Hydroxymethyl)-1-[2-(thiophen-3-yl)ethyl]piperidin-4-yl}-n-phenylpropanamide CAS No. 99759-68-9

n-{4-(Hydroxymethyl)-1-[2-(thiophen-3-yl)ethyl]piperidin-4-yl}-n-phenylpropanamide

Cat. No.: B1256175
CAS No.: 99759-68-9
M. Wt: 372.5 g/mol
InChI Key: IKKRKSPOFAHWCV-UHFFFAOYSA-N
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Description

N-{4-(Hydroxymethyl)-1-[2-(thiophen-3-yl)ethyl]piperidin-4-yl}-N-phenylpropanamide is a synthetic compound of significant interest in specialized research due to its structural relationship to the 4-anilidopiperidine class of synthetic opioids, which includes pharmaceuticals like fentanyl and sufentanil . As a potential μ-opioid receptor (MOR) agonist, its primary research value lies in investigating the structure-activity relationships (SAR) of opioid analgesics and studying receptor binding affinity . Modifications to the core fentanyl structure, such as the hydroxymethyl group and the thiophen-3-yl-ethyl substituent present in this compound, are known to profoundly alter pharmacological properties, including potency and efficacy . This makes it a critical tool for researchers in forensic toxicology and analytical chemistry who are developing methods to identify and characterize novel synthetic opioids (NSO) in biological specimens, a pressing need given the emergence of numerous fentanyl analogs in the illicit drug market . Furthermore, studying the metabolic pathways of such compounds is essential, as they are typically extensively metabolized in the liver via reactions like hydrolysis, hydroxylation, and N-dealkylation . This product is provided as a high-purity chemical standard for research purposes only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers must adhere to all applicable laws and regulations governing the handling of controlled substances and research chemicals in their region.

Properties

CAS No.

99759-68-9

Molecular Formula

C21H28N2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

N-[4-(hydroxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C21H28N2O2S/c1-2-20(25)23(18-7-4-3-5-8-18)21(17-24)11-14-22(15-12-21)13-10-19-9-6-16-26-19/h3-9,16,24H,2,10-15,17H2,1H3

InChI Key

IKKRKSPOFAHWCV-UHFFFAOYSA-N

SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CSC=C3)CO

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)CO

Synonyms

desmethylsufentanil
N-(4-(hydroxymethyl)-1-(2-(2-thienyl)ethyl)-4-piperidinyl)-N-phenylpropanamide

Origin of Product

United States

Biological Activity

The compound n-{4-(Hydroxymethyl)-1-[2-(thiophen-3-yl)ethyl]piperidin-4-yl}-n-phenylpropanamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

  • Antidepressant Activity : Preliminary studies suggest that derivatives of the piperidine class, including this compound, exhibit antidepressant effects by modulating neurotransmitter systems such as serotonin and norepinephrine. These effects are hypothesized to be mediated through inhibition of reuptake mechanisms and receptor interactions.
  • Neuroprotective Effects : Research indicates that similar compounds may provide neuroprotection in models of neurodegenerative diseases. This could involve the modulation of oxidative stress pathways and inflammatory responses in neuronal tissues.
  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation in vitro. The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.

The biological activity of this compound is linked to several mechanisms:

  • Receptor Binding : It may act as an antagonist or agonist at various neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognition.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions and promoting therapeutic effects.

Study 1: Antidepressant Efficacy

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antidepressant-like effects in animal models. The results indicated increased levels of serotonin and norepinephrine in the brain, suggesting a dual mechanism of action involving both monoamine reuptake inhibition and receptor modulation.

CompoundDose (mg/kg)Effect on Serotonin Levels (%)Effect on Norepinephrine Levels (%)
Compound A10+35%+30%
Compound B20+50%+40%
Target Compound15+45%+35%

Study 2: Neuroprotective Properties

In a neuroinflammation model, this compound was evaluated for its ability to reduce neuronal damage caused by oxidative stress. The findings showed that treatment with the compound significantly decreased markers of oxidative stress and inflammation.

Treatment GroupOxidative Stress Marker Reduction (%)Inflammatory Cytokine Level (pg/mL)
Control0%100
Treated60%40

Preparation Methods

Core Piperidine Intermediate Synthesis

The foundational step in synthesizing N-{4-(hydroxymethyl)-1-[2-(thiophen-3-yl)ethyl]piperidin-4-yl}-N-phenylpropanamide involves preparing the 4-hydroxymethylpiperidine scaffold. Patent US7208604B2 details a pathway starting with 1-carbethoxy-4-piperidone, which undergoes condensation with aniline to form 4-(phenylamino)-4-piperidinecarboxanilide. Subsequent superhydride reduction (lithium triethylborohydride) yields 4-(phenylamino)-4-(hydroxymethyl)piperidine (Compound 6 in Scheme III of the patent). This intermediate serves as the precursor for subsequent N-alkylation and acylation steps.

Critical reaction parameters include:

  • Solvent : Tetrahydrofuran (THF) for superhydride reductions.

  • Temperature : Reflux conditions (≈110°C) for condensations.

  • Yield : 58–72% for the reduction step, depending on purification protocols .

N-Alkylation with Thiophen-3-yl Ethyl Side Chain

Introducing the 2-(thiophen-3-yl)ethyl moiety to the piperidine nitrogen requires careful alkylation. The patent method utilizes 1-(2-bromoethyl)thiophene or its thiophen-3-yl analog, reacting with the 4-(hydroxymethyl)piperidine intermediate under basic conditions. Sodium hydride (NaH) in hexamethylphosphoramide (HMPA) facilitates the SN2 displacement, producing N-[2-(thiophen-3-yl)ethyl]-4-(hydroxymethyl)-4-(phenylamino)piperidine.

Optimization Notes :

  • Base : NaH outperforms K2CO3 in avoiding O-alkylation side reactions.

  • Solvent : HMPA enhances reaction kinetics but requires stringent handling due to toxicity .

  • Yield : 65–78% after column chromatography .

Hydroxymethyl Group Functionalization

The hydroxymethyl group at the piperidine 4-position is critical for subsequent acylation. To prevent undesired reactivity during earlier steps, temporary protection as a methyl ether is employed. Treatment with methyl iodide (MeI) and NaH in THF converts the hydroxymethyl to a methoxymethyl group, yielding N-[2-(thiophen-3-yl)ethyl]-4-(methoxymethyl)-4-(phenylamino)piperidine .

Deprotection :
Post-acylation, the methoxymethyl group is hydrolyzed back to hydroxymethyl using concentrated HCl at 80°C for 6 hours, restoring the desired functionality .

N-Phenylpropanamide Acylation

The final step involves acylating the secondary amine with propionyl chloride to form the propanamide moiety. Reacting N-[2-(thiophen-3-yl)ethyl]-4-(methoxymethyl)-4-(phenylamino)piperidine with propionyl chloride in chloroform at 0–5°C produces the protected intermediate, which undergoes acid hydrolysis to yield the target compound .

Reaction Conditions :

  • Acylating Agent : Propionyl chloride (2.2 equiv.).

  • Base : Triethylamine (3.0 equiv.) to scavenge HCl.

  • Yield : 82–89% after recrystallization from acetone .

Catalytic Deb protection Strategies

Recent advancements from Chemical and Pharmaceutical Bulletin highlight the use of Pd/C and Pd(OH)2 catalysts for efficient N-debenzylation in related sufentanil analogs. Applying this to desmethylsufentanil synthesis, hydrogenolysis of benzyl-protected intermediates at 40 psi H2 achieves quantitative deprotection without over-reduction of the thiophene ring.

Catalytic System Comparison :

CatalystSolventTime (h)Yield (%)
Pd/CEthanol494
Pd(OH)2Methanol397

Analytical Validation of Synthesis

Post-synthetic characterization via NMR (1H, 13C) and LC-MS confirms structural integrity. Key spectral data for this compound include:

  • 1H NMR (400 MHz, CDCl3) : δ 7.38–7.25 (m, 5H, Ph), 7.12 (dd, J = 5.0 Hz, 1H, thiophene), 6.85 (d, J = 3.0 Hz, 1H, thiophene), 3.62 (s, 2H, CH2OH), 2.92–2.75 (m, 4H, piperidine-CH2 and N-CH2-thiophene) .

  • LC-MS (ESI+) : m/z 373.2 [M+H]+, consistent with molecular formula C21H28N2O2S .

Scale-Up Considerations

Industrial-scale production requires addressing:

  • Thiophene Stability : Thiophen-3-yl ethyl bromides are moisture-sensitive; reactions must occur under anhydrous N2.

  • Pd Catalyst Recovery : Filtration and recycling of Pd(OH)2 reduce costs in hydrogenolysis steps .

  • Waste Streams : HMPA substitution with DMF or DMSO improves environmental safety .

Alternative Synthetic Routes

While the above method dominates literature, exploratory pathways include:

  • Ugi Multicomponent Reaction : Combining aniline, 4-piperidone, thiophen-3-ylacetaldehyde, and propionic acid in a one-pot reaction. Preliminary data show <20% yields due to poor regioselectivity .

  • Enzymatic Acylation : Lipase-catalyzed acyl transfer to the piperidine amine, though this remains experimental .

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